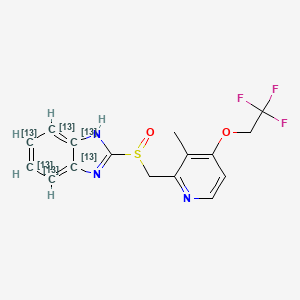![molecular formula C11H7ClO4S B13828464 Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate CAS No. 478400-02-1](/img/structure/B13828464.png)
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is a chemical compound with the molecular formula C11H7ClO4S and a molecular weight of 270.68888 g/mol. This compound is known for its unique structure, which includes a thieno[2,3-F][1,3]benzodioxole core with a chlorine atom at the 7th position and a methyl ester group at the 6th position. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate typically involves the following steps:
Formation of the Thieno[2,3-F][1,3]benzodioxole Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-F][1,3]benzodioxole core.
Esterification: The final step involves the esterification of the carboxylic acid group at the 6th position to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thieno[2,3-F][1,3]benzodioxole derivatives.
Applications De Recherche Scientifique
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Methyl 7-chlorothieno[2,3-F][1,3]benzodioxole-6-carboxylate can be compared with other similar compounds, such as:
Methyl 7-bromothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Methyl 7-fluorothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Methyl 7-iodothieno[2,3-F][1,3]benzodioxole-6-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Propriétés
Numéro CAS |
478400-02-1 |
|---|---|
Formule moléculaire |
C11H7ClO4S |
Poids moléculaire |
270.69 g/mol |
Nom IUPAC |
methyl 7-chlorothieno[2,3-f][1,3]benzodioxole-6-carboxylate |
InChI |
InChI=1S/C11H7ClO4S/c1-14-11(13)10-9(12)5-2-6-7(16-4-15-6)3-8(5)17-10/h2-3H,4H2,1H3 |
Clé InChI |
AJSYYVMAAHXWRV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=CC3=C(C=C2S1)OCO3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


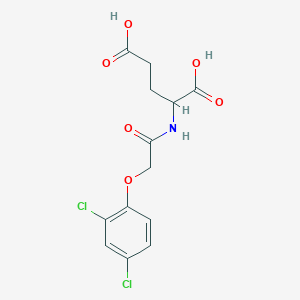
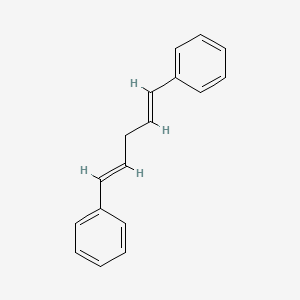
![Disodium;4-hydroxy-3-[[2-methyl-4-[(2-methyl-4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B13828388.png)
![Ethyl 2-[[4-[4-(2-methoxyphenyl)-1-piperazinyl]butyl]amino]-4,6-dimethyl-5-pyrimidinecarboxylate](/img/structure/B13828392.png)
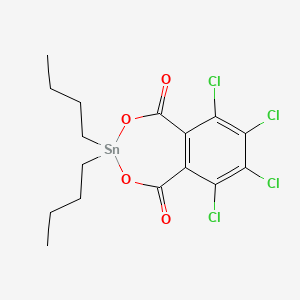

![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3-oxo-3-phenyl-N-(m-tolyl)propanamide](/img/structure/B13828409.png)
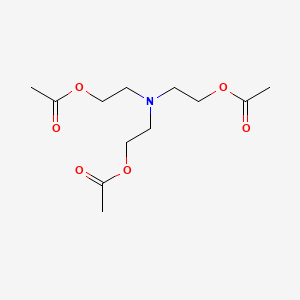
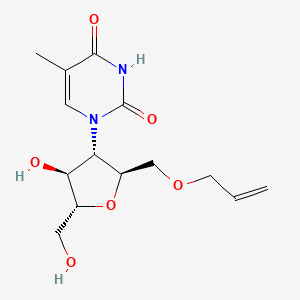
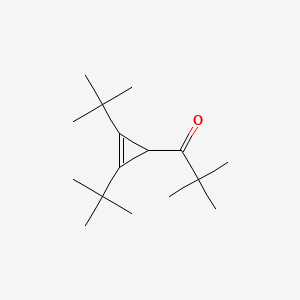
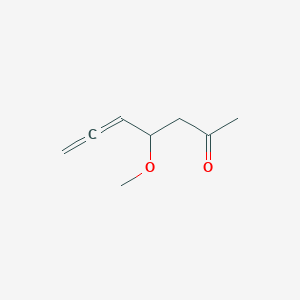

![1H-Inden-1-one,2-[2-(3-ethyl-2(3H)-benzothiazolylidene)ethylidene]-2,3-dihydro-](/img/structure/B13828456.png)
